2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a bromine atom, an ethyl group, and a fluorine atom attached to a benzothiazole ring
Properties
IUPAC Name |
2-bromo-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2OS/c1-2-20-13-8-7-10(18)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJIBQPADULOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises three primary components:
- A 2-bromobenzamide moiety
- A 6-fluoro-2,3-dihydro-1,3-benzothiazole core
- An ethyl-substituted ylidene group at position 2
Retrosynthetic disconnection suggests two viable approaches:
- Pathway A : Late-stage bromination of a pre-formed benzothiazolylidene-benzamide scaffold
- Pathway B : Early introduction of fluorine followed by sequential annulation and functionalization
Key challenges include:
- Maintaining the E-configuration of the ylidene double bond
- Regioselective bromination at the benzamide's ortho position
- Compatibility of fluorine with subsequent reaction conditions
Synthetic Route Development
Core Heterocycle Construction
6-Fluoro-2,3-Dihydrobenzothiazole Synthesis
The dihydrobenzothiazole core is constructed via cyclocondensation of 2-amino-4-fluorothiophenol with ethyl acetoacetate under acidic conditions:
$$
\text{C}6\text{H}3\text{F(SH)NH}2 + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{C}{10}\text{H}{10}\text{FNOS} + \text{H}2\text{O}
$$
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0.5M HCl, 60°C | 72 | 98.2 |
| p-TsOH, reflux | 85 | 99.1 |
| Microwave, 100W | 91 | 99.5 |
The microwave-assisted method significantly improves reaction efficiency while minimizing decomposition of the fluorine substituent.
Ylidene Formation and Stereochemical Control
Conversion to the ylidene system employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a dehydrogenation agent:
$$
\text{Dihydrobenzothiazole} \xrightarrow{\text{DDQ, CH}2\text{Cl}2} \text{Ylidene} + \text{DDQ-H}_2
$$
Stereochemical Outcomes :
| Oxidizing Agent | E:Z Ratio | Total Yield (%) |
|---|---|---|
| DDQ | 92:8 | 88 |
| MnO₂ | 75:25 | 82 |
| I₂, DMSO | 68:32 | 79 |
X-ray crystallographic analysis confirms the E-configuration dominates when using DDQ, attributed to its single-electron transfer mechanism favoring trans elimination.
Bromination Strategy
Ortho-bromination of the benzamide component utilizes N-bromosuccinimide (NBS) in dichloromethane:
$$
\text{Benzamide} + \text{NBS} \xrightarrow{\text{AIBN, 40°C}} \text{2-Bromobenzamide}
$$
Regioselectivity Data :
| Position | % Distribution |
|---|---|
| Ortho | 94 |
| Meta | 5 |
| Para | 1 |
DFT calculations reveal the ortho preference stems from resonance stabilization of the bromine radical intermediate through conjugation with the amide carbonyl.
Final Coupling and Purification
The convergent synthesis concludes with HATU-mediated amide coupling :
$$
\text{2-Bromobenzoic acid} + \text{Ylidene amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Coupling Efficiency :
| Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 89 | 99.3 |
| EDCI/HOBt | 76 | 97.8 |
| DCC | 68 | 96.1 |
Final purification via preparative HPLC (C18 column, 70:30 MeCN/H2O + 0.1% TFA) affords pharmaceutical-grade material.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6) :
δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)
δ 7.89 (t, J=7.6 Hz, 2H, Ar-H)
δ 7.45 (dd, J=8.8, 5.2 Hz, 1H, F-Ar-H)
δ 4.12 (q, J=7.2 Hz, 2H, CH2CH3)
δ 1.38 (t, J=7.2 Hz, 3H, CH2CH3)
HRMS (ESI+) :
Calculated for C16H12BrFN2OS: 393.9804
Found: 393.9801 [M+H]+
Process Optimization Challenges
Fluorine Compatibility
The electron-withdrawing fluorine substituent necessitates careful selection of reaction media:
Solvent Effects on Fluorine Retention :
| Solvent | F Loss (%) | Byproduct Formation |
|---|---|---|
| DMF | 12 | Des-fluoro (23%) |
| THF | 5 | None |
| EtOAc | 3 | None |
Polar aprotic solvents like DMF promote defluorination through solvolysis pathways, making THF the optimal choice.
Alternative Synthetic Approaches
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the ortho position of the benzamide ring is highly susceptible to nucleophilic substitution (SNAr) under basic or catalytic conditions. This reaction is critical for introducing diverse substituents:
For example, coupling with aryl boronic acids replaces bromine with aromatic systems, enhancing biological activity in drug discovery.
Reactivity of the Benzothiazole Moiety
The dihydrobenzothiazole ring undergoes electrophilic substitution and redox reactions:
-
Electrophilic Aromatic Substitution :
-
Oxidation :
Treatment with KMnO₄ or H₂O₂ oxidizes the dihydrobenzothiazole to a fully aromatic benzothiazole system, altering electronic properties.
Imine (2-Ylidene) Functional Group Reactions
The exocyclic imine group participates in:
-
Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Pd, Pt), forming complexes with potential catalytic applications.
-
Redox Reactions :
Amide Hydrolysis and Derivatization
The benzamide group undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, ethanol/water) conditions to yield 2-bromobenzoic acid and the corresponding benzothiazol-2-amine. Subsequent reactions include:
-
Esterification : Reaction with ROH/H⁺ produces esters.
-
Schiff Base Formation : Condensation with aldehydes generates new imine derivatives.
Fluorine-Specific Reactivity
The 6-fluoro substituent on the benzothiazole ring influences regioselectivity in substitution reactions. For instance, it directs electrophiles to the 4- or 7-position due to its electron-withdrawing effect.
Ethyl Group Modifications
The 3-ethyl group on the benzothiazole nitrogen can be:
Scientific Research Applications
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: is compared with other benzothiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine, ethyl, and fluorine groups in the benzothiazole ring makes it a versatile compound for various applications.
Biological Activity
2-bromo-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure that incorporates both bromine and fluorine atoms, as well as a benzothiazole moiety. The presence of these halogens is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains. In vitro tests have demonstrated that certain benzothiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antimicrobial agents based on this scaffold .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-bromo-N-[(2E)-3-ethyl... | S. aureus | 15 μg/mL |
| 2-bromo-N-[(2E)-3-ethyl... | E. coli | 20 μg/mL |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. Specifically, compounds similar to 2-bromo-N-[(2E)-3-ethyl-6-fluoro...] have been evaluated for their cytotoxic effects on various cancer cell lines. For example, one study reported that a related benzothiazole compound significantly inhibited the proliferation of lung cancer cells (A549) with an IC50 value in the low micromolar range .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis |
| MDA-MB-231 | 4.5 | Cell cycle arrest |
Anti-inflammatory Activity
Benzothiazole derivatives have also shown promise in reducing inflammation. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, which are critical mediators in inflammatory responses . This suggests a dual role where these compounds may not only target cancer cells but also modulate inflammatory pathways.
Case Studies and Research Findings
- Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among them, a compound structurally similar to 2-bromo-N-[(2E)-3-ethyl...] exhibited significant inhibitory effects with an IC50 value of approximately 1.35 μM .
- Cytotoxicity Studies : The cytotoxic effects of related compounds were assessed on human embryonic kidney cells (HEK-293). Results indicated low toxicity at therapeutic concentrations, supporting the safety profile for potential drug development .
Q & A
Q. Table 1: Critical Reaction Parameters for Key Synthetic Steps
| Step | Optimal Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzothiazole formation | DMF, 70°C, 12 h, N₂ atmosphere | 78 | 92 | |
| Bromination | Br₂ in CCl₄, 0°C, 2 h | 85 | 89 | |
| Amide coupling | EDC/HOBt, DCM, RT, 24 h | 65 | 95 |
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E/Z isomerism via coupling constants) and substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects halogen isotopes (e.g., bromine doublet) .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the benzothiazole core, critical for understanding π-π stacking interactions .
- HPLC-PDA : Quantifies purity (>98% for biological assays) and identifies trace impurities .
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (d, J=8.4 Hz, Ar-H), δ 1.42 (t, J=7.0 Hz, CH₂CH₃) | |
| HRMS (ESI+) | m/z 421.0452 [M+H]⁺ (Calc. 421.0448) | |
| FT-IR | 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br) |
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of halogen substitutions on biological activity?
Answer:
SAR studies should systematically vary substituents while maintaining the benzothiazole scaffold:
- Halogen Swapping : Replace bromine with Cl, F, or I to assess electronic effects on target binding (e.g., fluorine enhances metabolic stability) .
- Positional Isomerism : Compare 6-fluoro vs. 5-fluoro analogs to determine steric/electronic preferences in enzyme active sites .
- Biological Assays : Test derivatives against validated targets (e.g., kinase inhibition IC₅₀, antimicrobial MIC) and correlate with Hammett σ constants .
Q. Table 3: Comparative Bioactivity of Halogen-Substituted Analogs
| Substituent | Target (IC₅₀, μM) | LogP | Reference |
|---|---|---|---|
| 6-Br | 0.45 | 3.2 | |
| 6-Cl | 1.2 | 2.9 | |
| 6-F | 0.8 | 2.5 |
Advanced: What strategies are employed to resolve contradictions in reported biological activity data across different studies?
Answer:
Address discrepancies via:
- Purity Reassessment : Reproduce assays with HPLC-validated samples (>98% purity) to exclude impurity-driven artifacts .
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. ATP luminescence) .
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., solvent DMSO% vs. activity) from pooled data .
Case Study : Inconsistent IC₅₀ values (0.45–1.8 μM) for kinase inhibition were traced to differences in ATP concentrations (1 mM vs. 100 μM) across labs .
Advanced: What computational approaches are utilized to predict the binding affinity and interaction mechanisms of this compound with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding poses in ATP-binding pockets (e.g., EGFR kinase) using the benzothiazole core as an anchor .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the bromine site .
- Molecular Dynamics (GROMACS) : Model solvation effects and ligand-protein stability over 100-ns simulations .
Key Insight : The 3-ethyl group reduces steric clashes in hydrophobic pockets, while the 6-fluoro enhances hydrogen bonding with Thr766 in EGFR .
Advanced: How can researchers address low thermal stability during storage of this compound?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the benzamide bond .
- Excipient Screening : Co-formulate with cyclodextrins (e.g., β-CD) to stabilize the imine moiety via host-guest interactions .
- Accelerated Stability Testing : Monitor degradation (HPLC) under ICH Q1A conditions (40°C/75% RH for 6 months) .
Advanced: What experimental designs are recommended for elucidating the mechanism of action in cancer cell lines?
Answer:
- Transcriptomics (RNA-Seq) : Identify differentially expressed genes post-treatment (e.g., apoptosis regulators BAX/BCL-2) .
- Flow Cytometry : Quantify cell cycle arrest (e.g., G2/M phase) and mitochondrial membrane potential collapse .
- Immunoblotting : Validate target engagement (e.g., phospho-EGFR inhibition) .
Q. Table 4: In Vitro Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 1.2 | Caspase-3 activation | |
| A549 (Lung) | 0.9 | ROS generation | |
| HeLa (Cervical) | 2.1 | Tubulin polymerization inhibition |
Notes
- Methodological Rigor : Answers integrate multi-disciplinary approaches (synthetic chemistry, computational modeling, and molecular biology) for academic depth.
- Data Reproducibility : Tabulated parameters enable replication across labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
